molecular formula C7H16N2 B13167473 1,4,4-Trimethylpyrrolidin-3-amine

1,4,4-Trimethylpyrrolidin-3-amine

Cat. No.: B13167473
M. Wt: 128.22 g/mol
InChI Key: NRLXIAXXAJJILW-UHFFFAOYSA-N
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Description

1,4,4-Trimethylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with three methyl groups attached at the 1, 4, and 4 positions, and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethylpyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl groups and the amine functionality. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2,2,3-trimethylbutanal with ammonia or an amine source can yield the desired pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.

Scientific Research Applications

1,4,4-Trimethylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The pyrrolidine ring provides structural stability and can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the methyl groups.

    N-Methylpyrrolidine: Contains a single methyl group on the nitrogen atom.

    2,5-Dimethylpyrrolidine: Features two methyl groups at the 2 and 5 positions.

Uniqueness

1,4,4-Trimethylpyrrolidin-3-amine is unique due to the specific arrangement of its methyl groups and the presence of the amine functionality. This structural configuration can result in distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1,4,4-trimethylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-7(2)5-9(3)4-6(7)8/h6H,4-5,8H2,1-3H3

InChI Key

NRLXIAXXAJJILW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1N)C)C

Origin of Product

United States

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